N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-cyanobenzamide
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Overview
Description
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-4-cyanobenzamide is an organic compound that features a bithiophene core, which is a common structural motif in organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-4-cyanobenzamide typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a Suzuki–Miyaura cross-coupling reaction, which involves the coupling of 2-halothiophenes in the presence of a palladium catalyst.
Attachment of the Ethyl Group: The ethyl group can be introduced via a Grignard reaction, where an ethyl magnesium bromide reacts with the bithiophene core.
Formation of the Cyanobenzamide Moiety: The final step involves the reaction of the ethyl-bithiophene intermediate with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-4-cyanobenzamide can undergo various chemical reactions, including:
Oxidation: The bithiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanobenzamide moiety can be reduced to form amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chloromethyl methyl ether.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-4-cyanobenzamide has several scientific research applications:
Materials Science: It can be used as a building block for organic semiconductors, which are essential components in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific proteins or enzymes.
Biological Studies: It can be used in studies involving the interaction of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-4-cyanobenzamide involves its interaction with specific molecular targets, such as proteins or enzymes. The bithiophene core can facilitate π-π stacking interactions, while the cyanobenzamide moiety can form hydrogen bonds with target molecules . These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler compound with a similar core structure but lacking the ethyl and cyanobenzamide groups.
Dithieno[3,2-b2′,3′-d]thiophene: Another thiophene-based compound with extended π-conjugation.
Uniqueness
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-4-cyanobenzamide is unique due to the presence of both the bithiophene core and the cyanobenzamide moiety, which together enhance its electronic properties and potential for specific interactions with biological targets .
Properties
IUPAC Name |
4-cyano-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS2/c19-11-13-1-3-14(4-2-13)18(21)20-9-7-16-5-6-17(23-16)15-8-10-22-12-15/h1-6,8,10,12H,7,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGLYYGZGGSWLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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